Methoxy Rivaroxaban is a derivative of Rivaroxaban, which is a direct inhibitor of Factor Xa, an essential component in the coagulation cascade. Rivaroxaban is widely used as an anticoagulant for preventing and treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. Methoxy Rivaroxaban, while not as extensively studied, represents a modification that may enhance certain pharmacological properties or reduce side effects associated with the parent compound.
Rivaroxaban was developed by Bayer Healthcare and was first approved by the U.S. Food and Drug Administration in 2011. It is commercially available under the brand name Xarelto. The synthesis of Methoxy Rivaroxaban involves modifications to the original Rivaroxaban structure to potentially improve its efficacy or pharmacokinetic profile.
Methoxy Rivaroxaban falls under the category of small molecule anticoagulants and is classified as a direct Factor Xa inhibitor. This classification highlights its mechanism of action, which directly targets Factor Xa to inhibit thrombin generation and subsequent clot formation.
The synthesis of Methoxy Rivaroxaban generally follows a multi-step synthetic pathway similar to that of Rivaroxaban but incorporates methoxy groups at strategic positions to modify its properties.
The synthetic routes often utilize copper-catalyzed reactions for arylation and may involve protecting group strategies to prevent unwanted side reactions during synthesis. Various patents detail these synthetic methods, emphasizing efficiency, yield, and environmental considerations in the production process .
Methoxy Rivaroxaban retains the core structure of Rivaroxaban with additional methoxy groups that alter its chemical behavior. The molecular formula can be represented as , indicating the presence of additional carbon and oxygen atoms due to the methoxy substitution.
Methoxy Rivaroxaban undergoes various chemical reactions typical for small molecule drugs, including hydrolysis, oxidation, and conjugation reactions.
The stability of Methoxy Rivaroxaban can be influenced by pH, temperature, and solvent conditions during storage and administration .
Methoxy Rivaroxaban functions by selectively inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition reduces fibrin formation and platelet aggregation, effectively diminishing clot formation.
Methoxy Rivaroxaban is primarily researched for its potential use in anticoagulation therapy. Its modifications aim to enhance therapeutic efficacy while minimizing adverse effects such as bleeding risks associated with traditional anticoagulants like warfarin.
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: